

Application Note: In Vitro Assay for BIN2 Kinase Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BIB-2**

Cat. No.: **B1192383**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRASSINOSTEROID-INSENSITIVE 2 (BIN2) is a key negative regulator in the brassinosteroid (BR) signaling pathway in plants.^{[1][2][3][4]} As a member of the glycogen synthase kinase 3 (GSK3) family, BIN2 phosphorylates various downstream targets, including the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), to inhibit their activity and promote their degradation.^{[1][5][6]} Dysregulation of the BR pathway can significantly impact plant growth and development, making BIN2 a crucial target for research and potential agrochemical development. This document provides a detailed protocol for an in vitro kinase assay to identify and characterize inhibitors of BIN2.

Principle of the Assay

The in vitro kinase assay described here is a radiometric assay that measures the transfer of a radiolabeled phosphate group from gamma-³²P-labeled adenosine triphosphate (γ -³²P-ATP) to a substrate protein by the BIN2 kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. The effect of a potential inhibitor is determined by measuring the reduction in substrate phosphorylation in the presence of the compound.

Key Reagents and Materials

- Enzyme: Recombinant active BIN2 kinase (e.g., GST-tagged)
- Substrate: Recombinant substrate protein (e.g., MBP-tagged BES1)
- Inhibitor: Test compound (e.g., Bikinin as a positive control)[7][8][9]
- Radioisotope: γ -³²P-ATP
- Buffers and Reagents: Kinase assay buffer, ATP solution, SDS-PAGE loading buffer, reagents for SDS-PAGE and autoradiography.

Data Presentation

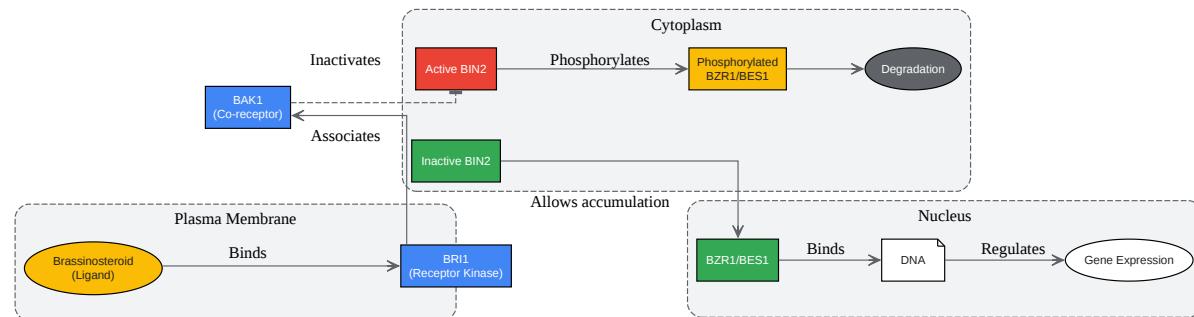
The results of the in vitro kinase assay can be summarized in the following table to allow for clear comparison of the inhibitory effects of different compounds or concentrations.

Test Compound	Concentration (μ M)	Substrate Phosphorylation (Relative Units)	% Inhibition	IC ₅₀ (μ M)
DMSO (Vehicle)	N/A	1.00	0	N/A
Bikinin	1			
10				
50				
Test Compound 1	1			
10				
50				
Test Compound 2	1			
10				
50				

Experimental Protocols

Reagent Preparation

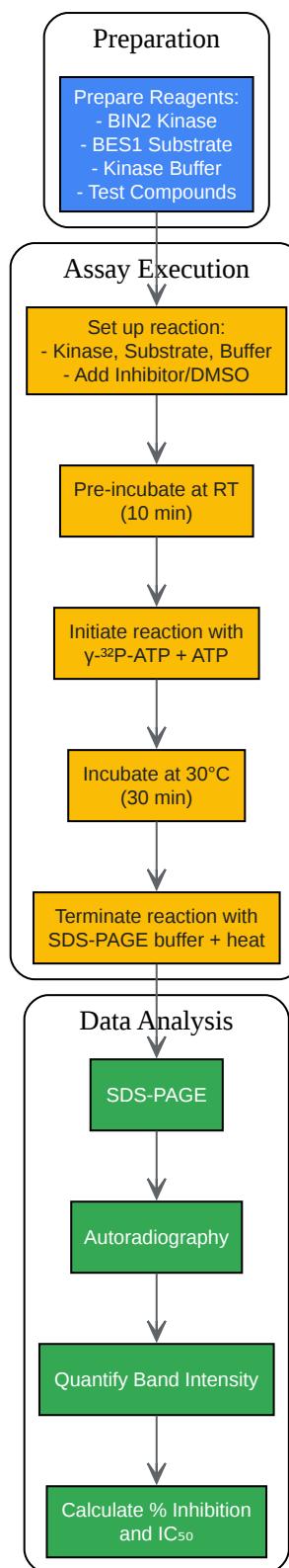
- Kinase Assay Buffer (5X): 100 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, and 10% glycerol. Store at 4°C.
- ATP Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.
- γ -³²P-ATP: Specific activity of 3000 Ci/mmol.
- Recombinant Proteins: Prepare or obtain purified, active recombinant BIN2 kinase and a suitable substrate such as BES1.[1][5] Ensure proteins are in a compatible buffer and at a known concentration.
- Test Compounds: Dissolve test compounds and the control inhibitor (e.g., Bikinin) in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions as needed.


In Vitro Kinase Assay Protocol

- Reaction Setup:
 - In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer (1X final concentration), recombinant BIN2 kinase (e.g., 50-100 ng), and recombinant substrate (e.g., 1-2 μ g).
 - Add the test compound or an equivalent volume of DMSO (vehicle control) to the respective tubes. For a positive control, use a known BIN2 inhibitor like Bikinin or lithium chloride.[1][7][8][9][10]
 - Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:
 - To start the reaction, add a mixture of cold ATP (final concentration, e.g., 50 μ M) and γ -³²P-ATP (e.g., 1-2 μ Ci per reaction).

- Incubate the reaction mixture at 30°C for 30 minutes. The incubation time may need to be optimized.
- Termination of Reaction:
 - Stop the reaction by adding 2X SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[11]
- Detection and Analysis:
 - Separate the proteins in the reaction mixture by SDS-PAGE.
 - Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
 - Quantify the band intensity corresponding to the phosphorylated substrate using appropriate software.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations


Brassinosteroid Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the Brassinosteroid signaling pathway.

Experimental Workflow for BIN2 In Vitro Kinase Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the BIN2 in vitro kinase inhibitor assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two Putative BIN2 Substrates Are Nuclear Components of Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIN2, a New Brassinosteroid-Insensitive Locus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two putative BIN2 substrates are nuclear components of brassinosteroid signaling [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Proximity labeling reveals a BIN2 signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mapping the signaling network of BIN2 kinase using TurboID-mediated biotin labeling and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro kinase assay [protocols.io]
- To cite this document: BenchChem. [Application Note: In Vitro Assay for BIN2 Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192383#bib-2-in-vitro-assay-protocol\]](https://www.benchchem.com/product/b1192383#bib-2-in-vitro-assay-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com